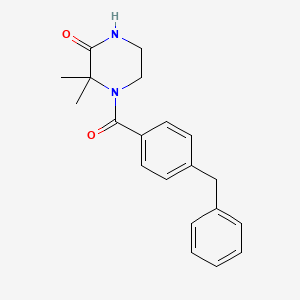

(2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

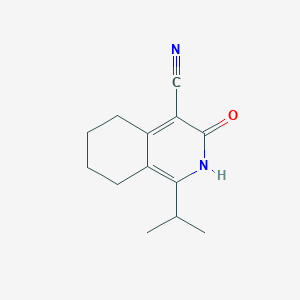

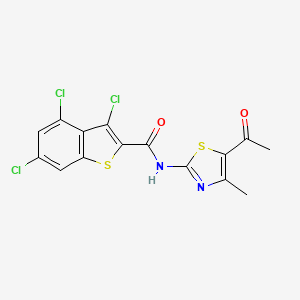

The compound (2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential reactivity of the molecule .

Synthesis Analysis

The synthesis of related bromophenyl methanone derivatives typically involves reactions such as bromination, demethylation, and condensation reactions. For instance, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives with bromine was achieved through bromination and demethylation steps . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was conducted using 4-bromophenol and benzoyl chloride . These methods suggest that the synthesis of the compound may also involve halogenation and coupling reactions with appropriate precursors.

Molecular Structure Analysis

The molecular structure of bromophenyl methanone derivatives can be confirmed by techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . This indicates that similar structural determination methods could be applied to the compound to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Bromophenyl methanone compounds can participate in various chemical reactions due to their functional groups. The presence of a bromine atom suggests potential for further substitution reactions, while the methanone group could be involved in nucleophilic addition or condensation reactions. The synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone indicates that such compounds can form complexes with metals, which could also be true for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanone derivatives can be diverse. For instance, the antioxidant properties of synthesized bromophenols were determined by analyzing their radical scavenging activities, indicating that these compounds can act as effective antioxidants . The crystallographic data of a related compound provided insights into its density and molecular geometry . These findings suggest that the compound may also exhibit significant antioxidant properties and that its physical properties could be determined through similar analytical methods.

Wissenschaftliche Forschungsanwendungen

Phosphonic Acid Synthesis and Applications

Phosphonic acids, which share a functional relationship with the query compound through their involvement in bioactive properties and the design of supramolecular materials, are utilized in drug design, bone targeting, and the functionalization of surfaces. They play a critical role in chemistry, biology, and physics, indicating the potential application of the query compound in similar interdisciplinary fields. The synthesis methods for phosphonic acids, including the dealkylation of dialkyl phosphonates, might suggest pathways for synthesizing or modifying the query compound to enhance its utility in bioactive and materials science applications (Sevrain et al., 2017).

CNS Acting Drugs Synthesis

Functional chemical groups in heterocycles, such as those found in the query compound, have been identified as potential lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. This underscores the chemical's potential in developing novel therapeutics for CNS disorders, highlighting its importance in pharmaceutical research and drug design (Saganuwan, 2017).

Cryopreservation Applications

The cryopreservation of microorganisms involves the use of cryoprotective additives (CPAs), indicating a potential application area for the query compound in developing new CPAs or enhancing existing formulations. Understanding the cryoprotective mechanism may open new research avenues in biopreservation and the long-term storage of biological samples (Hubálek, 2003).

Environmental and Toxicology Studies

Compounds related to the query chemical have been studied for their environmental concentrations and toxicological effects, such as tribromophenols. This suggests potential research applications in environmental science, particularly in studying the impact of brominated compounds on ecosystems and human health. Understanding the environmental fate and toxicological profile of similar compounds can inform safety assessments and regulatory policies (Koch & Sures, 2018).

Wirkmechanismus

Target of Action

The primary target of (2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone, also known as BRD73954Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

This inhibition affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

cholinergic nervous system . The inhibition of AchE disrupts the normal functioning of this system, affecting the transmission of neural pulses .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (2-Bromophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone are not fully understood due to the limited available research. It is known that the compound contains a pyrimidine ring, which is a key component in many biological reactions . Pyrimidines are involved in the synthesis of DNA and RNA, and play a crucial role in cell division and growth .

Metabolic Pathways

The metabolic pathways involving this compound are not yet known. Given the presence of a pyrimidine ring in the compound, it may be involved in nucleotide metabolism

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-12-10-13(2)21-18(20-12)24-14-6-5-9-22(11-14)17(23)15-7-3-4-8-16(15)19/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOKYNHBGDPEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)